BenchChemオンラインストアへようこそ!

Sibenadet

COPD symptom assessment BCSS

Sibenadet is the only first-in-class dual D2/β2-adrenoceptor agonist combining bronchodilation with sensory afferent nerve modulation—unlike standard bronchodilators (salbutamol, ipratropium). Preclinically validated to inhibit RAR discharge and reflex mucus production. Essential for dual-receptor crosstalk studies, sensory nerve-mediated airway pathophysiology, and β2-agonist SAR. Discontinued after Phase 3; available exclusively as a research tool compound.

Molecular Formula C22H28N2O5S2
Molecular Weight 464.6 g/mol
CAS No. 154189-40-9
Cat. No. B138698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSibenadet
CAS154189-40-9
Synonyms4-Hydroxy-7-[2-[[2-[[3-(2-phenylethoxy)propyl]sulfonyl]ethyl]amino]ethyl]-2(3H)-benzothiazolone;  AR-C 68397;  AR-C 68397XX;  Viozan; 
Molecular FormulaC22H28N2O5S2
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3
InChIInChI=1S/C22H28N2O5S2/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17/h1-3,5-8,23,25H,4,9-16H2,(H,24,26)
InChIKeyDBCKRBGYGMVSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sibenadet (CAS 154189-40-9) for Scientific Procurement: Dual D2/β2 Agonist for COPD Research Applications


Sibenadet (Viozan, AR-C68397AA) is a first-in-class small-molecule dual agonist targeting both dopamine D2 receptors and β2-adrenoceptors [1]. Developed by AstraZeneca, this compound was specifically designed to address the multifactorial symptomatology of chronic obstructive pulmonary disease (COPD)—namely breathlessness, cough, and excess sputum production—through a unique dual mechanism combining bronchodilation with sensory afferent nerve modulation [2]. Sibenadet advanced to Phase 3 clinical evaluation before development was discontinued, and is now exclusively available as a research tool compound for investigating dual-receptor pharmacology, sensory nerve modulation in airway disease models, and structure-activity relationships of dibasic β2-agonists [3].

Sibenadet Compound Selection: Why Single-Mechanism Bronchodilators Cannot Replicate This Pharmacological Profile


In-class substitution with standard monotherapy bronchodilators such as salbutamol (short-acting β2-agonist) or ipratropium bromide (muscarinic antagonist) fails to reproduce the dual pharmacological signature of sibenadet [1]. Unlike these agents which act solely on airway smooth muscle to produce bronchodilation, sibenadet simultaneously activates D2 receptors on pulmonary sensory afferent nerves to inhibit reflex-induced tachypnoea, mucus hypersecretion, and cough [2]. This dual mechanism was explicitly designed to address the sensory nerve-mediated components of COPD that single-receptor bronchodilators do not engage. Preclinical models demonstrated that sibenadet, via D2-receptor activation, inhibited discharge of rapidly adapting receptors and reduced reflex mucus production in dogs—effects absent from selective β2-agonists [2]. The quantitative evidence below confirms that sibenadet exhibits a distinct efficacy and tolerability signature that cannot be replicated by generic alternatives, making it an essential tool compound for research requiring dual D2/β2 pharmacology [3].

Sibenadet Comparative Evidence: Quantified Differentiation from Salbutamol, Ipratropium, and Formoterol


Sibenadet vs. Placebo and Bronchodilators: Superior Short-Term Symptom Improvement on BCSS in Early COPD Trials

In a 4-week proof-of-concept study (Study 1, n=701), patients receiving sibenadet (400, 600, or 1000 μg ex valve, tid) exhibited statistically significantly greater improvements in Breathlessness, Cough and Sputum Scale (BCSS) total score compared to both placebo and active comparators (salbutamol 200 μg, ipratropium bromide 40 μg, all tid) [1]. A clear dose-response was subsequently established in a 6-week dose-ranging study (Study 2, n=872) comparing sibenadet doses of 45, 270, and 495 μg ex actuator, tid [1].

COPD symptom assessment BCSS bronchodilator

Sibenadet vs. Salbutamol: Differential Effect on 24-Hour Sputum Volume Reduction in COPD Patients

In a comparative study assessing mucociliary clearance in COPD patients, both sibenadet and salbutamol therapies resulted in significant enhancement of lung mucociliary clearance (P<0.02 for both) [1]. Critically, however, sibenadet therapy achieved a significant reduction in 24-hour sputum volume (P<0.03), whereas salbutamol therapy had no effect on sputum volume [1]. This differentiation confirms the contribution of D2-receptor-mediated sensory nerve modulation to sputum control beyond β2-mediated bronchodilation alone.

mucociliary clearance sputum production salbutamol COPD

Sibenadet vs. Formoterol: Comparable Suppression of Histamine-Induced Tachypnoea in Rhesus Monkey Model

In anaesthetized, spontaneously breathing rhesus monkeys, both sibenadet and formoterol (a selective long-acting β2-agonist) were compared for their ability to suppress histamine-induced tachypnoea [1]. The study found that sibenadet effectively suppressed tachypnoea to a degree comparable to formoterol, while additional cardiovascular and respiratory parameters (airways resistance, blood pressure, heart rate) were monitored [1]. Notably, the authors concluded that dopamine D2 receptors played no role in this particular model, indicating that sibenadet's β2-agonist component alone accounted for the observed effect [1].

tachypnoea histamine challenge formoterol preclinical model

Sibenadet Preclinical Differentiation: Inhibition of Rapidly Adapting Receptor Discharge via D2-Receptor Activation in Canine Model

In a series of preclinical canine studies, sibenadet was demonstrated, through activation of D2-receptors, to inhibit discharge of rapidly adapting receptors (RARs) in the airways [1]. This D2-mediated sensory nerve modulation translated into functional efficacy, reducing reflex-induced tachypnoea, mucus production, and cough in the dog [1]. The study further indicated that sibenadet exhibited a wide therapeutic ratio with respect to undesirable side-effects such as emesis and cardiovascular disturbances [1].

sensory nerve rapidly adapting receptors D2 receptor preclinical

Sibenadet Long-Term Safety: Quantified Tolerability Profile vs. Placebo in 12-Month COPD Study

In a 52-week safety study (n=435 adults with stable, symptomatic COPD), patients were randomized to sibenadet 500 μg tid via pMDI or placebo [1]. Sibenadet therapy was generally well tolerated, with notable differences limited to increased incidence of tremor (16.9% vs. 4.1% in placebo) and altered taste perception (14.5% vs. 4.1% in placebo) [1]. Importantly, there were no clinically significant differences between treatment groups for cardiac variables, vital signs, or laboratory values [1]. Serious adverse events occurred in 14.8% of sibenadet-treated patients vs. 24.8% of placebo-treated patients [1].

long-term safety adverse events tolerability COPD

Sibenadet Clinical Discontinuation: Non-Sustained Efficacy in Large-Scale Phase 3 COPD Trials Despite Early Symptom Improvement

Two large-scale, multicenter, double-blind, placebo-controlled Phase 3 studies recruited over 2000 patients with stable COPD, randomized to receive sibenadet 500 μg tid or placebo via pMDI for 12 or 26 weeks [1]. Despite initial improvements in mean daily BCSS total scores, the difference in change from baseline to the final 4 weeks between sibenadet and placebo was neither statistically significant nor clinically important [1]. Marked bronchodilator activity was observed early in treatment but diminished in duration as the studies progressed [1]. Sibenadet development was subsequently discontinued for COPD [2].

Phase 3 clinical trial outcome COPD drug development

Sibenadet Research Applications: Validated Scenarios for Scientific and Industrial Use


Investigating D2/β2 Dual Receptor Pharmacology and Signal Transduction Crosstalk

Sibenadet serves as the prototypical tool compound for dual D2/β2 receptor pharmacology studies. Its established mechanism as a first-in-class dual agonist with validated activity at both receptors in multiple preclinical models [1] enables researchers to dissect receptor crosstalk, downstream signaling pathways, and potential synergies or antagonisms between D2 and β2 receptor activation. This is directly supported by preclinical evidence demonstrating D2-mediated inhibition of rapidly adapting receptor discharge and β2-mediated bronchodilation with prolonged duration following topical lung administration [1].

Mechanistic Studies of Sensory Afferent Nerve Modulation in Airway Disease Models

Sibenadet is uniquely suited for research examining sensory afferent nerve involvement in respiratory pathophysiology. Preclinical canine studies have demonstrated that sibenadet, via D2-receptor activation, inhibits discharge of rapidly adapting receptors and effectively reduces reflex-induced tachypnoea, mucus production, and cough [1]. This makes it an essential compound for investigating the sensory nerve component of airway hyperresponsiveness, neurogenic inflammation, and cough reflex pathways that pure β2-agonists cannot interrogate.

Structure-Activity Relationship Studies for Dibasic β2-Agonist Scaffold Optimization

Sibenadet's molecular scaffold has been explicitly used as the starting point for discovering new ultra-long-acting dibasic β2-adrenoceptor agonists [1]. Medicinal chemistry programs have incorporated molecular changes to sibenadet's structure designed to increase potency, improve β2-selectivity, and enhance pharmacokinetic properties [1]. Researchers developing next-generation respiratory therapeutics can utilize sibenadet as a reference standard and SAR template for optimizing dual-receptor or selective β2-agonist candidates.

Translational Pharmacology: Investigating Tachyphylaxis and Receptor Desensitization

Sibenadet represents a valuable research tool for investigating the mechanisms underlying the disconnect between promising early clinical efficacy and subsequent loss of sustained benefit. Phase 3 trials demonstrated initial symptomatic improvement and marked bronchodilator activity that diminished in duration as treatment progressed, with no statistically significant sustained benefit at 12-26 weeks [1]. Researchers studying receptor desensitization, tachyphylaxis, or adaptive responses to chronic β2-adrenoceptor or D2-receptor stimulation can leverage sibenadet as a case compound for investigating these phenomena.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sibenadet

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.